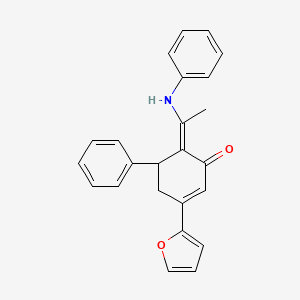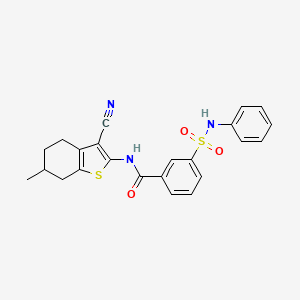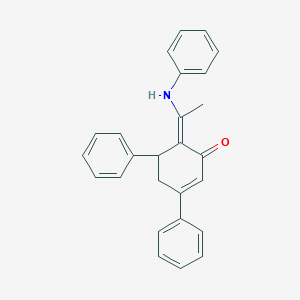
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol
説明
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol, also known as LY294002, is a synthetic small molecule that has been widely used in scientific research for its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). This enzyme is involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.
作用機序
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme (7). This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways, including the Akt/mTOR pathway. By inhibiting PI3K activity, this compound can block cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound can induce cell cycle arrest and apoptosis (8). In neurons, this compound can protect against oxidative stress and promote neurite outgrowth (9). In adipocytes, this compound can inhibit insulin-stimulated glucose uptake (10). These effects are consistent with the known functions of PI3K in these cell types and suggest that this compound is a valuable tool to study the role of PI3K in different physiological processes.
実験室実験の利点と制限
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has several advantages for lab experiments. It is a highly specific inhibitor of PI3K, making it a valuable tool to study the function of this enzyme in different cell types and tissues. It is also a small molecule that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. However, this compound also has some limitations. It is a reversible inhibitor of PI3K, meaning that its effects are transient and can be overcome by the addition of exogenous growth factors or cytokines. Additionally, this compound can inhibit other kinases, such as DNA-PK and mTOR, at high concentrations, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol. One area of interest is the development of more potent and selective inhibitors of PI3K that can overcome the limitations of this compound. Another area of interest is the investigation of the role of PI3K in different physiological processes, such as aging, metabolism, and immunity. Finally, the development of novel therapeutic strategies that target PI3K signaling, such as combination therapies with other inhibitors or immunotherapies, could have significant clinical implications for the treatment of cancer and other diseases.
Conclusion:
This compound is a valuable tool for scientific research on the role of PI3K in different cellular processes. Its specific inhibition of PI3K has provided insights into the function of this enzyme in cancer, diabetes, inflammation, and neurodegenerative diseases. While this compound has some limitations, its development has paved the way for the discovery of more potent and selective inhibitors of PI3K, which could have significant clinical implications for the treatment of human diseases.
科学的研究の応用
5-(2-furyl)-3-phenyl-2-(N-phenylethanimidoyl)cyclohexa-1,5-dien-1-ol has been widely used as a pharmacological tool to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms (α, β, γ, and δ) (2), making it a valuable tool to study the function of this enzyme in different cell types and tissues. This compound has been used in numerous studies to investigate the role of PI3K in cancer, diabetes, inflammation, and neurodegenerative diseases (3-6).
特性
IUPAC Name |
(6E)-6-(1-anilinoethylidene)-3-(furan-2-yl)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-17(25-20-11-6-3-7-12-20)24-21(18-9-4-2-5-10-18)15-19(16-22(24)26)23-13-8-14-27-23/h2-14,16,21,25H,15H2,1H3/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPIWGPJUDFFJ-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(CC(=CC1=O)C2=CC=CO2)C3=CC=CC=C3)/NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B4297672.png)

![3-{[(3-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4297688.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4297692.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B4297698.png)
![N-(4-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4297703.png)
![4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide](/img/structure/B4297704.png)
![3-[(benzylamino)sulfonyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B4297722.png)

![8-chloro-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297758.png)
![2-(4-ethoxy-3-hydroxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2,4,6-trimethoxybenzyl)acetamide](/img/structure/B4297764.png)

![5-benzyl-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297771.png)
